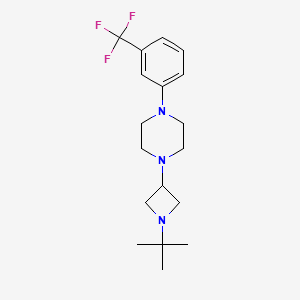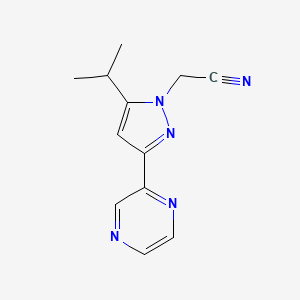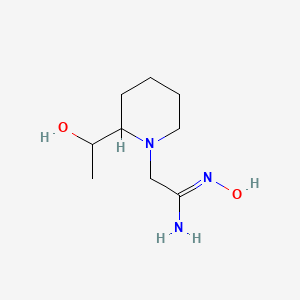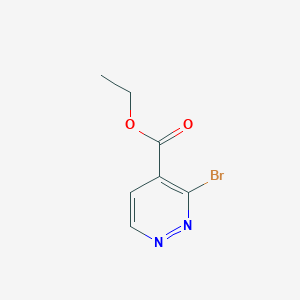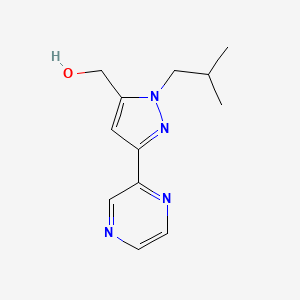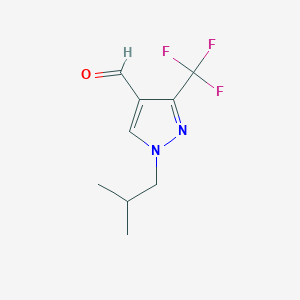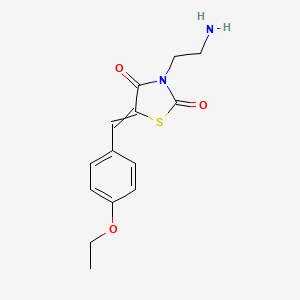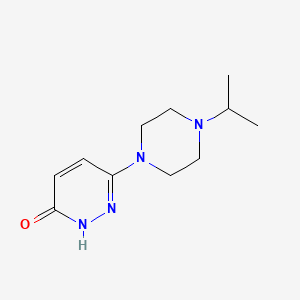
2-Propanone, 1-(4-hydroxy-2,6-dimethoxyphenyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6-Dimethoxy-4-hydroxyphenyl)acetone is a chemical compound with the molecular formula C10H12O4. This compound is characterized by the presence of a phenyl ring substituted with two methoxy groups and a hydroxyl group, along with an acetone moiety.
Synthetic Routes and Reaction Conditions:
Starting from 2,6-Dimethoxybenzene:
The synthesis can begin with 2,6-dimethoxybenzene, which undergoes nitration to form 2,6-dimethoxy-4-nitrobenzene.
Reduction of the nitro group to an amino group followed by diazotization and replacement with a hydroxyl group yields 2,6-dimethoxy-4-hydroxybenzene.
Finally, Friedel-Crafts acylation with acetyl chloride in the presence of an aluminum chloride catalyst produces (2,6-dimethoxy-4-hydroxyphenyl)acetone.
Starting from 4-Hydroxyacetophenone:
Another approach involves starting with 4-hydroxyacetophenone, which undergoes O-methylation using methyl iodide in the presence of a base to form 2,6-dimethoxy-4-hydroxyacetophenone.
Industrial Production Methods:
Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness and high yield. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation:
Oxidation of (2,6-dimethoxy-4-hydroxyphenyl)acetone can lead to the formation of corresponding quinones.
Common reagents: Potassium permanganate (KMnO4), chromic acid (H2CrO4).
Reduction:
Reduction of the carbonyl group can yield the corresponding alcohol, (2,6-dimethoxy-4-hydroxyphenyl)methanol.
Common reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution:
Electrophilic aromatic substitution reactions can occur at the phenyl ring, leading to various derivatives.
Common reagents: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst (FeCl3).
Major Products Formed:
Quinones, alcohols, halogenated derivatives, and other substituted phenyl compounds.
Applications De Recherche Scientifique
(2,6-Dimethoxy-4-hydroxyphenyl)acetone has diverse applications in scientific research, including:
Chemistry:
It serves as a building block for the synthesis of more complex organic molecules.
Used in the study of reaction mechanisms and kinetics.
Biology:
Investigated for its potential biological activities, such as antioxidant properties.
Studied for its role in enzyme inhibition and modulation of biological pathways.
Medicine:
Explored for its therapeutic potential in treating various diseases.
Investigated for its anti-inflammatory and anticancer properties.
Industry:
Utilized in the production of dyes, pigments, and other industrial chemicals.
Employed in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which (2,6-dimethoxy-4-hydroxyphenyl)acetone exerts its effects involves:
Molecular Targets: Interaction with specific enzymes and receptors.
Pathways Involved: Modulation of signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparaison Avec Des Composés Similaires
4-Hydroxyphenylacetone: Similar structure but lacks methoxy groups.
2-Hydroxy-4,6-dimethoxyacetophenone: Similar but with a different position of the hydroxyl group.
2,6-Dimethoxybenzene: Lacks the acetone moiety.
Uniqueness:
(2,6-Dimethoxy-4-hydroxyphenyl)acetone is unique due to its specific arrangement of functional groups, which influences its reactivity and biological activity.
Would you like more information on any specific aspect of this compound?
Propriétés
Numéro CAS |
2215-80-7 |
|---|---|
Formule moléculaire |
C11H14O4 |
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
1-(4-hydroxy-2,6-dimethoxyphenyl)propan-2-one |
InChI |
InChI=1S/C11H14O4/c1-7(12)4-9-10(14-2)5-8(13)6-11(9)15-3/h5-6,13H,4H2,1-3H3 |
Clé InChI |
PSOSBAWVFAPART-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=C(C=C(C=C1OC)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



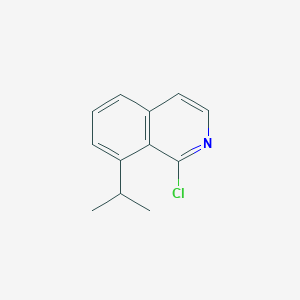
![(2R,3R,4R,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol](/img/structure/B15291377.png)
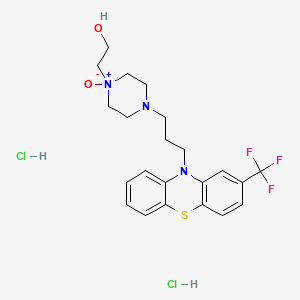
![Methyl 3-[2-(dipropylamino)propanoylamino]-4-methylthiophene-2-carboxylate;hydrochloride](/img/structure/B15291383.png)
